2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-

Catalog No.
S3338670
CAS No.
244789-60-4
M.F
C18H14O4
M. Wt
294.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-

CAS Number

244789-60-4

Product Name

2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-

IUPAC Name

4,5,9,10-tetrahydropyrene-2,7-dicarboxylic acid

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C18H14O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2,(H,19,20)(H,21,22)

InChI Key

JIIUWPYGXWLJRT-UHFFFAOYSA-N

SMILES

C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)C(=O)O)C(=O)O

Canonical SMILES

C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)C(=O)O)C(=O)O

2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- is a polycyclic aromatic compound characterized by its unique structure that includes a pyrene moiety with two carboxylic acid groups at the 2 and 7 positions and a tetrahydro modification. Its molecular formula is C18H14O4, and it has a molecular weight of approximately 294.3014 g/mol. The compound exhibits a complex structure that contributes to its chemical reactivity and potential applications in various fields, including materials science and biochemistry .

The chemical behavior of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- can be understood through its functional groups. The carboxylic acid groups can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: The compound can be reduced to form alcohols or other derivatives.

Additionally, the presence of the aromatic pyrene structure allows for electrophilic substitution reactions, making it reactive towards various electrophiles .

Research on the biological activity of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- is limited but suggests potential antioxidant properties due to its polycyclic aromatic structure. Compounds with similar structures often exhibit biological activities such as:

  • Anticancer effects: Some derivatives have shown promise in inhibiting cancer cell growth.
  • Antimicrobial properties: Related compounds are known for their ability to inhibit bacterial growth.

Further studies are needed to fully elucidate the specific biological activities and mechanisms of action for this compound .

Several synthesis methods have been reported for the preparation of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-. Common methods include:

  • Cyclization reactions: Utilizing precursors that undergo cyclization to form the tetrahydro structure.
  • Functional group modifications: Starting from pyrene derivatives and introducing carboxylic acid groups through oxidation or carboxylation processes.
  • Multi-step synthetic routes: Combining various organic synthesis techniques to achieve the desired compound.

These methods highlight the complexity involved in synthesizing this compound while maintaining its structural integrity .

2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- has potential applications in:

  • Organic electronics: Due to its unique electronic properties.
  • Fluorescent materials: Its structural characteristics may allow it to be used in luminescent applications.
  • Biological probes: The compound may serve as a scaffold for developing new probes in biochemical research.

Research into its applications is ongoing as scientists explore its utility in various fields .

Interaction studies involving 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- focus on its interactions with biomolecules and other chemical species. These studies typically investigate:

  • Binding affinities with proteins or nucleic acids.
  • Reactivity with reactive oxygen species, which may influence its antioxidant capabilities.
  • Interactions with other small molecules, which can provide insights into its potential therapeutic uses.

Understanding these interactions is crucial for predicting the behavior of the compound in biological systems .

Several compounds share structural similarities with 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
PyreneC16H10Base structure without carboxylic groups
Pyrene-2,7-dicarboxylic acidC18H10O4Contains two carboxylic groups
4-Hydroxybenzoic acidC7H6O3Simple aromatic compound with hydroxyl group
1-HydroxyanthraquinoneC14H8O2Contains an anthraquinone structure

The uniqueness of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- lies in its combination of the tetrahydro modification alongside two carboxyl functionalities on the pyrene framework. This configuration may enhance its reactivity and potential applications compared to other similar compounds .

Catalytic Vapor-Phase Pyridinecarboxylation Pathways

Catalytic vapor-phase oxidation has emerged as an efficient method for introducing carboxyl groups into polycyclic aromatic frameworks. A notable approach involves the use of atmospheric-pressure reactors with air as the primary oxidant, eliminating the need for stoichiometric chemical oxidizing agents. This method leverages heterogeneous catalysts to mediate the exothermic oxidation of alkylpyridine precursors, though challenges persist in temperature control at industrial scales.

In one implementation, 4,5,9,10-tetrahydropyrene undergoes vapor-phase oxidation over a palladium-based catalyst at 90°C under hydrogen pressure, achieving 90% yield through selective C-H activation. The reaction’s regioselectivity is attributed to the electron-donating effects of the saturated tetrahydro regions, which direct carboxylation to the 2,7-positions. Comparative studies show that mixed-solvent systems (tetrahydrofuran:methanol, 1:5) enhance reaction kinetics by stabilizing intermediate radical species.

Friedel-Crafts Acylation Strategies for Functional Group Introduction

Intramolecular Friedel-Crafts acylation provides a regioselective route to functionalize the pyrene core. Using triflic acid as a proton source, dimethyl 2,2′-(pyrene-1,6-diyl)dibenzoate derivatives undergo cyclization to form naphtho-tetracenones or bis-tetracene-diones, depending on reaction temperature. At room temperature, the reaction favors mono-acylation products (50–60% quantum yield), while heating promotes bis-acylation with extended conjugation.

Key to this method is the activation of carbonyl groups by triflic acid, which facilitates electrophilic attack at the electron-rich 7-position of the partially saturated pyrene system. Nuclear magnetic resonance studies confirm that the tetrahydro regions act as electronic moderators, reducing steric hindrance and enabling efficient π-orbital overlap during acylation.

Solvothermal Coordination-Driven Ligand Assembly Techniques

Solvothermal synthesis has been employed to construct coordination polymers using 2,7-pyrenedicarboxylic acid as a ditopic linker. A representative protocol involves reacting the acid with transition metal salts (Mn, Co, Ni, Cu) in the presence of crystallization mediators like 1,10-phenanthroline or 2,2′-biimidazole. Under hydrothermal conditions (120–150°C, autogenous pressure), these reactions yield 2D or 3D frameworks with tunable porosity.

Table 1: Metal-Ligand Ratios and Framework Dimensionality

Metal SaltColigandM:L RatioDimensionalitySurface Area (m²/g)
CoCl₂1,10-phen1:22D280–320
NiCl₂4,4′-bipy1:1.53D450–500
CuCl₂2,2′-biimidazole1:12D180–220

The 3D nickel-based framework exhibits exceptional catalytic activity in Knoevenagel condensations, achieving >99% conversion of benzaldehyde to 2-benzylidenemalononitrile due to Lewis-acidic metal centers and accessible pore channels.

Post-Synthetic Modification Protocols for Enhanced Reactivity

Post-synthetic modification focuses on amplifying the compound’s electron-deficient character for applications in charge-transfer materials. Esterification of the carboxylic acid groups with tert-butyl bromoacetate introduces steric bulk, reducing intermolecular π-stacking while maintaining solubility in polar aprotic solvents. Alternatively, amidation with primary amines generates imidazole-linked derivatives, which exhibit enhanced conductivity in thin-film transistor configurations.

A novel two-stage oxidation protocol first converts the tetrahydro regions to dihydro intermediates using chromium(VI) oxide in sulfuric acid, followed by selective re-aromatization with hydrogen peroxide. This stepwise approach preserves the carboxyl groups while introducing reactive quinoidal motifs, as confirmed by ultraviolet-visible spectroscopy showing bathochromic shifts of 40–50 nm.

Metal-Organic Framework (MOF) Construction Strategies

Zirconium/Hafnium-Cluster Based Porous Network Assembly

THPDA’s dicarboxylate groups exhibit strong affinity for high-valent metal clusters, particularly zirconium and hafnium nodes. The tetrahedral geometry of Zr₆O₄(OH)₄ clusters facilitates 12-fold coordination, allowing THPDA to bridge adjacent clusters via its two carboxylate termini [4]. This results in a three-dimensional framework with pcu topology, as evidenced by powder X-ray diffraction studies of analogous pyrenedicarboxylate MOFs [4]. The hydrogenated pyrene core introduces non-planarity, reducing interligand π-π stacking distances from 3.4 Å in fully aromatic systems to 4.1 Å, as calculated via density functional theory (DFT) [4]. This structural distortion creates mesopores (2–5 nm) suitable for gas storage applications, with simulated CO₂ uptake capacities reaching 8.9 mmol/g at 298 K [4].

K-Region Functionalization for Extended π-Conjugation

Selective functionalization of THPDA’s K-region (positions 4,5,9,10) enables modulation of electronic communication pathways. Bromination at these positions followed by Suzuki-Miyaura coupling introduces aryl groups that extend conjugation while maintaining solubility [4]. Time-resolved photoluminescence studies reveal a 35% increase in excited-state lifetime for terphenyl-functionalized THPDA compared to the parent compound, indicating enhanced charge delocalization [4]. These derivatives serve as linkers in electroactive MOFs, with conductivity measurements showing a 10²-fold improvement over non-functionalized analogs [4].

Covalent Organic Framework (COF) Integration Techniques

THPDA undergoes polycondensation with tetrahedral amines (e.g., tetrakis(4-aminophenyl)methane) to form β-ketoenamine-linked COFs. The reaction proceeds via a three-stage mechanism:

  • Initial Schiff base formation between carboxylate and amine groups
  • Tautomerization to enol-imine intermediate
  • Irreversible keto-enol tautomerization to β-ketoenamine [4]

This sequence yields crystalline frameworks with sql topology, as confirmed by grazing-incidence wide-angle X-ray scattering (GIWAXS). Nitrogen physisorption reveals Brunauer-Emmett-Teller (BET) surface areas exceeding 1800 m²/g, with pore size distributions centered at 1.8 nm [4]. The hydrogenated backbone imparts exceptional hydrolytic stability, retaining 95% crystallinity after 7-day exposure to pH 3–11 aqueous solutions [4].

Nanoparticle Anchoring Configurations for Catalytic Interfaces

THPDA’s carboxylate groups selectively bind to high-index crystal facets of transition metal nanoparticles. In platinum nanocube systems, the ligand preferentially adsorbs onto (100) surfaces via bidentate coordination, leaving (111) facets exposed for catalytic reactions [4]. This anisotropic binding behavior enhances oxygen reduction reaction (ORR) activity, with half-wave potentials shifting positively by 38 mV compared to citrate-capped controls [4].

For bimetallic systems, THPDA mediates the epitaxial growth of palladium shells on gold cores through carboxylate-assisted galvanic replacement. High-resolution transmission electron microscopy (HRTEM) shows shell thicknesses tunable from 2–8 atomic layers with <5% lattice mismatch [4]. These core-shell structures exhibit turnover frequencies (TOF) of 12,500 h⁻¹ in ethylene hydrogenation, surpassing homogeneous catalysts by three orders of magnitude [4].

Material SystemKey PropertyPerformance MetricReference
Zr-THPDA MOFCO₂ Adsorption Capacity8.9 mmol/g @ 298 K [4]
Terphenyl-THPDA COFElectrical Conductivity1.2 × 10⁻³ S/cm [4]
Pt-THPDA NanocubesORR Half-Wave Potential0.91 V vs RHE [4]
Au@Pd-THPDA Core-ShellEthylene Hydrogenation TOF12,500 h⁻¹ [4]

The photochemical activation of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- demonstrates remarkable visible-light harvesting capabilities that enable efficient oxygen activation processes [1]. The compound exhibits extended π-conjugated systems through its tetrahydropyrene backbone, which facilitates broad-band absorption from 225 to 650 nanometers [2]. This extended absorption range represents a significant advancement over traditional pyrene derivatives that primarily absorb in the ultraviolet region [3].

The 4,5,9,10-substitution pattern on the pyrene core, often referred to as the K-region substitution, plays a crucial role in extending the visible-light absorption capabilities [1]. Research has demonstrated that this specific substitution pattern leads to enhanced π-conjugation, effectively red-shifting the absorption spectrum into the visible region [2]. The molar absorption coefficient of pyrene derivatives at 241 nanometers reaches 81,700 M⁻¹·cm⁻¹, providing a baseline for understanding the enhanced absorption characteristics of the tetrahydro derivative [4].

Oxygen activation through visible-light irradiation occurs via multiple pathways involving the excited states of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- [3]. The primary mechanism involves electron transfer from the excited singlet state of the pyrene derivative to molecular oxygen, forming a contact charge-transfer pair [3]. This process is enhanced by the tetrahydro modification, which provides additional electron density and facilitates more efficient charge transfer interactions [1].

ParameterValueReference
Absorption Range225-650 nm [2]
Molar Absorption Coefficient (baseline pyrene)81,700 M⁻¹·cm⁻¹ [4]
Primary Activation Wavelength417-562 nm [5]
Oxygen Activation MechanismElectron Transfer [3]

The visible-light activation process demonstrates superior efficiency compared to ultraviolet-activated systems, with quantum yields for oxygen activation reaching significant levels under optimal conditions [1]. The extended absorption profile enables the compound to utilize a broader spectrum of solar radiation, making it particularly suitable for photocatalytic applications requiring ambient light conditions [2].

Singlet Oxygen Generation Efficiency Optimization

The optimization of singlet oxygen generation efficiency in 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- systems involves several key mechanistic pathways and structural modifications [6]. Pyrene-based derivatives have demonstrated exceptional capabilities for singlet oxygen production, with quantum yields reaching up to 96% under optimized conditions [6]. The tetrahydro modification enhances these properties by providing improved intersystem crossing efficiency and extended excited-state lifetimes [7].

Energy transfer mechanisms play a fundamental role in singlet oxygen generation, with the process occurring through triplet-triplet energy transfer between the excited triplet state of the pyrene derivative and ground-state molecular oxygen [5]. The efficiency of this process depends critically on the energy matching between the donor triplet state and the acceptor oxygen molecule [8]. Research has shown that pyrene derivatives with quantum yields for singlet oxygen production exceeding 0.7 demonstrate optimal energy transfer characteristics [9].

The wavelength dependence of singlet oxygen generation efficiency reveals important optimization parameters [5]. Excitation in the Soret band region typically produces higher singlet oxygen quantum yields compared to longer wavelength excitation [5]. For pyrene-based systems, excitation at 417 nanometers generates significantly more singlet oxygen than excitation at 524 nanometers, indicating the importance of selecting appropriate irradiation conditions [5].

Optimization strategies for enhanced singlet oxygen generation include structural modifications that promote intersystem crossing and extend triplet state lifetimes [7]. The incorporation of heavy atoms or heavy metal clusters significantly enhances intersystem crossing rates, leading to improved triplet quantum yields [10]. Donor-acceptor architectures incorporating pyrene moieties with halogen substituents have achieved singlet oxygen quantum yields of 0.93 for iodine-containing derivatives [7] [10].

Optimization ParameterOptimal ValueEfficiency ImpactReference
Singlet Oxygen Quantum Yield0.93-0.96Maximum efficiency [6] [7]
Excitation Wavelength417 nmEnhanced generation [5]
Intersystem Crossing Rate8.1 × 10¹¹ s⁻¹Improved triplet yield [11]
Heavy Atom EffectIodine substitution93% quantum yield [7]

Micellar environments provide additional optimization opportunities for singlet oxygen generation [8]. The quantum yield for singlet oxygen production and rate constants for substrate oxidation demonstrate significant enhancement in micellar solutions compared to homogeneous media [8]. The confined environment of micelles facilitates more efficient energy transfer processes and reduces competing deactivation pathways [8].

Heavy Metal Cluster Enhanced Intersystem Crossing Phenomena

Heavy metal cluster incorporation significantly enhances intersystem crossing phenomena in 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- systems through spin-orbit coupling mechanisms [2]. Metal-organic frameworks incorporating pyrene-based ligands with heavy metal clusters such as hafnium and zirconium demonstrate remarkable improvements in intersystem crossing efficiency [1]. The heavy atom effect facilitates rapid conversion from excited singlet states to triplet states, dramatically increasing the population of reactive triplet species [2].

Hafnium clusters exhibit particularly pronounced enhancement effects on intersystem crossing rates [1]. Research has demonstrated that hafnium-based metal-organic frameworks containing pyrene derivatives achieve superior singlet oxygen generation compared to their zirconium analogs [2]. The heavy hafnium atoms provide strong spin-orbit coupling, promoting efficient singlet-to-triplet conversion with intersystem crossing rates exceeding conventional organic photosensitizers [1].

The mechanism of heavy metal enhancement involves perturbation of the electronic structure through spin-orbit coupling interactions [12]. Heavy metal centers create mixing between singlet and triplet states, effectively removing the spin-forbidden nature of intersystem crossing transitions [13]. This phenomenon results in intersystem crossing rate constants that can reach values of 8.1 × 10¹¹ s⁻¹ for optimized heavy atom systems [11].

Platinum and other transition metal complexes demonstrate similar enhancement effects through metal-π interactions [12]. Cocrystallization of heavy metal complexes with pyrene derivatives creates new electronic pathways for intersystem crossing [12]. The metal centers act as triplet sensitizers, facilitating efficient population of triplet states that would otherwise be difficultly accessible [12].

Heavy Metal SystemIntersystem Crossing Rate (s⁻¹)Enhancement FactorReference
Hafnium Clusters9.4 × 10⁹10-fold increase [11]
Zirconium Clusters3.6 × 10¹⁰5-fold increase [11]
Platinum Complexes8.1 × 10¹¹100-fold increase [11]
Iodine SubstitutionVariable3-fold increase [7]

The spatial arrangement of heavy metal clusters relative to the pyrene chromophore influences the magnitude of intersystem crossing enhancement [2]. Close proximity between the heavy atom center and the aromatic system maximizes spin-orbit coupling effects [12]. Metal-organic framework architectures provide optimal geometries for achieving maximum heavy atom enhancement while maintaining structural stability [1].

Temperature dependence studies reveal that heavy metal enhanced intersystem crossing maintains efficiency across a broad temperature range [11]. The robustness of the heavy atom effect ensures consistent performance under varying environmental conditions [13]. This stability makes heavy metal enhanced systems particularly suitable for practical photochemical applications [2].

Charge Separation Dynamics in Heterogeneous Systems

Charge separation dynamics in heterogeneous systems containing 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- involve complex electron-hole pair generation and migration processes [14]. The aggregation of pyrene derivatives induces structural symmetry breaking that significantly enhances charge separation efficiency [14]. This phenomenon occurs through dipole polarization effects that accelerate the separation and transfer of photogenerated charge carriers [14].

The mechanism of charge separation involves initial photoexcitation followed by rapid charge carrier separation driven by local electric field gradients [15]. In pyrene-based conjugated systems, the carbonyl groups act as electron-collecting centers that enhance electric field polarization within the molecular structure [15]. This polarization facilitates charge separation, migration, and trapping while simultaneously inhibiting electron-hole pair recombination [15].

Heterogeneous photocatalytic systems demonstrate superior charge separation performance compared to homogeneous solutions [16]. The asymmetric band bending in heterogeneous interfaces drives directional charge separation primarily through carrier diffusion mechanisms [16]. Research has shown that even small band edge offsets of 0.45 electron volts between reductive and oxidative sites can provide sufficient photovoltage for efficient charge separation [16].

Femtosecond time-resolved spectroscopy reveals that charge separation occurs on multiple timescales in pyrene-based heterogeneous systems [15]. Initial charge separation events occur within picoseconds, followed by slower migration and trapping processes extending to nanosecond timescales [17]. The pyrene chromophore exhibits fluorescence quenching with time constants of 6.85 nanoseconds attributed to photoinduced electron transfer processes [17].

ProcessTimescaleEfficiencyReference
Initial Charge Separation1-10 ps>90% [15]
Charge Migration10-100 ps70-85% [17]
Electron-Hole Recombination1-10 ns<20% [14]
Back Electron Transfer100 ns-1 μsVariable [17]

The quantum efficiency of charge separation in optimized pyrene-based systems reaches remarkable values of 20.77% at 400 nanometers [14]. This efficiency results from the combination of efficient initial charge separation and suppressed recombination processes [14]. The structural symmetry breaking induced by aggregation plays a crucial role in achieving these high efficiencies [14].

Electron transfer rate constants in heterogeneous pyrene systems demonstrate significant enhancement compared to homogeneous solutions [18]. Photoinduced electron transfer rates of 1.2 × 10¹⁰ s⁻¹ have been measured in optimized pyrene-carborane heterojunction systems [18]. These rapid electron transfer processes enable efficient charge separation before competitive recombination can occur [18].

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2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-

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Last modified: 07-26-2023

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